Phosphoglucose

Vue d'ensemble

Description

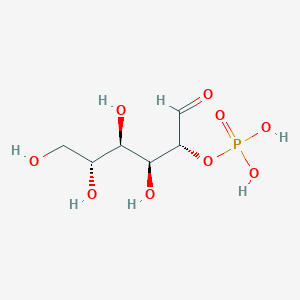

Phosphoglucose, also known as glucose-6-phosphate, is a crucial intermediate in various metabolic pathways, including glycolysis and gluconeogenesis. It plays a significant role in cellular energy production and is involved in the regulation of glucose levels within the cell. The compound is formed by the phosphorylation of glucose, which is a key step in trapping glucose within the cell for further metabolic processes .

Mécanisme D'action

Target of Action

Phosphoglucose, also known as glucose-6-phosphate, primarily targets the enzyme Phosphoglucomutase (EC 5.4.2.2) . This enzyme facilitates the interconversion of glucose 1-phosphate and glucose 6-phosphate .

Mode of Action

Phosphoglucomutase catalyzes the transfer of a phosphate group between the 1- and 6-O atoms of glucose . In its stable form, it exists esterified, at the gamma-hydroxyl group of Ser116 . The enzyme’s action results in the interconversion of glucose 1-phosphate and glucose 6-phosphate .

Biochemical Pathways

This compound plays a crucial role in the glycolysis pathway . It is involved in the glycogenolysis pathway , where it helps convert glucose 1-phosphate, a metabolic intermediate, into glucose 6-phosphate . This metabolite can then be utilized in multiple cellular pathways including the glycolytic, pentose phosphate, or biosynthetic pathways . When glucose levels are high, phosphoglucomutase can act in the opposite fashion, converting glucose 6-phosphate to glucose 1-phosphate .

Pharmacokinetics (ADME Properties)

These values show to what extent a molecule is similar to molecules with suitable ADME properties .

Result of Action

The action of phosphoglucomutase on this compound results in the production of glucose 6-phosphate . This compound is a key player in various metabolic pathways. If the cell is low on energy, glucose 6-phosphate will travel down the glycolytic pathway, eventually yielding two molecules of adenosine triphosphate (ATP) . If the cell needs biosynthetic intermediates, glucose 6-phosphate will enter the pentose phosphate pathway .

Action Environment

The activity of enzymes like phosphoglucomutase is sensitive to environmental factors such as temperature and pH . Variation in these factors can affect the structure of enzymes, which in turn affects their ability to bind substrates and catalyze reactions . Therefore, the action, efficacy, and stability of this compound can be influenced by changes in these environmental conditions .

Analyse Biochimique

Biochemical Properties

Phosphoglucose interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound isomerase . This enzyme catalyzes the reversible isomerization of glucose-6-phosphate (this compound) and fructose-6-phosphate .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As a key intermediate in glycolysis and gluconeogenesis, this compound plays a vital role in energy production and glucose regulation within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of this compound isomerase, leading to the conversion of glucose-6-phosphate to fructose-6-phosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound isomerase variants from mouse body extracts exhibit differential thermal stability .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycolysis and gluconeogenesis . It interacts with enzymes like this compound isomerase and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phosphoglucose is synthesized through the phosphorylation of glucose. This reaction is catalyzed by the enzyme hexokinase, which transfers a phosphate group from adenosine triphosphate to the sixth carbon of glucose, forming glucose-6-phosphate . The reaction conditions typically involve a physiological pH and the presence of magnesium ions, which act as cofactors for the enzyme.

Industrial Production Methods: In industrial settings, this compound can be produced through enzymatic processes using immobilized hexokinase. This method allows for the continuous production of glucose-6-phosphate with high efficiency and yield. The process involves the use of glucose and adenosine triphosphate as substrates, with the reaction being carried out in a bioreactor under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Phosphoglucose undergoes several types of chemical reactions, including isomerization, oxidation, and phosphorylation.

Isomerization: The enzyme this compound isomerase catalyzes the reversible conversion of glucose-6-phosphate to fructose-6-phosphate.

Phosphorylation: Glucose-6-phosphate can be further phosphorylated to form glucose-1,6-bisphosphate under specific conditions.

Common Reagents and Conditions:

Isomerization: Requires this compound isomerase and physiological pH.

Oxidation: Requires glucose-6-phosphate dehydrogenase and nicotinamide adenine dinucleotide phosphate as a cofactor.

Phosphorylation: Requires specific kinases and adenosine triphosphate as a phosphate donor.

Major Products:

Fructose-6-phosphate: from isomerization.

6-Phosphoglucono-δ-lactone: from oxidation.

Glucose-1,6-bisphosphate: from phosphorylation.

Applications De Recherche Scientifique

Phosphoglucose has numerous applications in scientific research across various fields:

Comparaison Avec Des Composés Similaires

- Fructose-6-phosphate

- Glucose-1-phosphate

- Mannose-6-phosphate

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(9)5(10)6(11)4(2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXZONVFWYCRPT-JGWLITMVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phosphoglucose isomerase (PGI) catalyzes the reversible isomerization of glucose 6-phosphate to fructose 6-phosphate, a critical step in both glycolysis and gluconeogenesis. [, , ] This reaction ensures the interconversion of these sugar phosphates, crucial for energy production and biosynthesis.

A: Studies using decreased-activity mutants of PGI in Clarkia xantiana revealed that even a small reduction in PGI activity can significantly alter the fluxes to starch and sucrose. [] Specifically, reduced chloroplast PGI activity was linked to lower starch levels and increased sucrose levels, suggesting a shift towards direct photosynthate export from chloroplasts. []

A: The CDC30 mutation in Saccharomyces cerevisiae confers a temperature-sensitive PGI, leading to cell cycle arrest and reduced polysaccharide content at elevated temperatures. [, ] This highlights the essential role of PGI in synthesizing fructose 6-phosphate, a precursor for cell wall components like chitin and mannoprotein, vital for cytokinesis and cell separation.

A: Interestingly, while bacterial and eukaryotic PGIs share a common structure, the archaeal PGI from Pyrococcus furiosus exhibits a completely different structure. [, ] The archaeal PGI is characterized by a cupin domain, a structural motif known to bind transition metal ions. []

A: 5PAH acts as a potent inhibitor of PGI by mimicking the cis-enediol(ate) intermediate of the isomerization reaction. [] The crystal structure of the rabbit PGI-5PAH complex reveals key interactions between the inhibitor and active site residues, providing valuable insights into the catalytic mechanism. []

A: Yes, PGI can be inhibited. 5-phospho-d-arabinonohydroxamic acid is a known potent inhibitor that acts by mimicking the reaction intermediate. [, ] Additionally, mercury(II) chloride has been identified as an inhibitor of Escherichia coli PGI. []

A: While most PGIs do not require metal ions for activation, the cupin-type PGI from Thermococcus kodakarensis exhibits enhanced activity in the presence of Zn²⁺ ions. [, ] This metal ion dependence distinguishes it from other members of the cupin-type PGI family. []

A: Immobilizing rabbit muscle PGI on a Sepharose matrix did not significantly alter its catalytic parameters or stability compared to the free enzyme. [, ] This finding suggests that immobilization could be a viable strategy for various applications without compromising enzyme function.

A: Studies indicate that autocrine motility factor (AMF), another name for PGI, plays a role in cancer progression. [] Overexpression of AMF/PGI in NIH-3T3 cells led to increased cell motility, a transformed phenotype in vitro, and tumorigenicity in vivo. [] This suggests AMF/PGI could be a potential target for cancer therapy.

A: Research suggests that elevated Glc-6-P levels can be mutagenic. [] Experiments in E. coli strains deficient in enzymes that metabolize Glc-6-P showed increased plasmid mutations correlating with higher intracellular Glc-6-P levels. [] This finding highlights a potential risk associated with dysregulated Glc-6-P metabolism.

ANone: Various techniques have been employed to study PGI, including:

- Enzyme-linked immunosorbent assay (ELISA): Used to compare the immunological properties of PGI from different sources. []

- Isoelectric focusing: Used to compare PGI isoenzymes in different strains of Saccharomyces cerevisiae. []

- Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): Used to analyze PGI protein and its subunits. [, , ]

- Northern blot analysis: Used to study the size and regulation of PGI transcripts. []

- X-ray crystallography: Used to determine the three-dimensional structure of PGI. [, , ]

- Thin-layer chromatography (TLC) autography: Used for rapid detection of PGI inhibitors. []

A: The duplication of the cytosolic PGI gene in the plant genus Clarkia has provided an opportunity to investigate the evolutionary consequences of gene duplication. [] Interestingly, species with and without the duplication maintain similar levels of cytosolic PGI activity, suggesting the evolution of regulatory mechanisms to compensate for the increased gene dosage. [] This highlights the dynamic interplay between gene duplication and the maintenance of metabolic homeostasis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)

![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)

![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)

![N1-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)-3-bromopropanamide](/img/structure/B3042676.png)

![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)

![N1-[3,5-di(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042679.png)

![N1-(3-chloro-4-fluorophenyl)-3-{[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042680.png)

![N1-(3-chloro-2-fluorophenyl)-3-{[3-(3-chloro-2-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042681.png)

![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3042684.png)

![6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042685.png)

![5-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042691.png)